6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride is a bicyclic compound characterized by a fused pyrimidine and azepine ring system. Its molecular formula is , and it has a molecular weight of approximately 149.197 g/mol. This compound is notable for its structural uniqueness, which contributes to its potential biological activities and applications in medicinal chemistry .
6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride has shown promise in several biological activities:
The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves multicomponent condensation reactions. A common method includes:
Research indicates that 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride interacts with specific biological pathways. Studies have shown that it can act as a bioisosteric replacement for piperazine-urea structures in drug design. This has led to the discovery of novel antagonists targeting TRPV1 channels with good potency both in vitro and in vivo . Such interactions highlight its potential utility in developing new therapeutic agents.
Several compounds share structural similarities with 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Similarity | Unique Features |
|---|---|---|---|
| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | Pyrido-pyrimidine | 0.98 | Contains a pyridine ring fused with a pyrimidine ring |
| 5,6-Dihydro-1H-pyrido[3',2':4,5]pyrimidin-2-one | Dihydropyrido-pyrimidine | 0.88 | Features a different fusion pattern |
| 5-Methyl-6H-pyrrolo[2,3-d]pyrimidine | Pyrrolo-pyrimidine | 0.67 | Incorporates a pyrrole ring |
| 5H-Pyrimido[4,5-b]quinolin-6-one | Pyrimido-quinoline | 0.70 | Combines features of both pyrimidine and quinoline rings |
Uniqueness: The distinct fused ring structure and specific positioning of nitrogen atoms in 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine provide it with unique chemical and biological properties that differentiate it from other similar compounds. Its potential applications in pharmacology further underscore its significance within this class of compounds .